5-Amino-2-chloro-3-(difluoromethyl)benzoic acid
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Overview
Description
5-Amino-2-chloro-3-(difluoromethyl)benzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a chloro group, and a difluoromethyl group attached to a benzoic acid core. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid typically involves the introduction of the chloro and difluoromethyl groups onto a benzoic acid derivative. One common method starts with 2-amino-3-methylbenzoic acid, which undergoes chlorination using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under heated conditions to ensure the selective introduction of the chloro group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Major Products: The reactions can yield a variety of products, including substituted benzoic acids, benzamides, and other aromatic compounds with diverse functional groups.
Scientific Research Applications
5-Amino-2-chloro-3-(difluoromethyl)benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism by which 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the difluoromethyl group.
5-Amino-4-chloro-2-fluorobenzoic acid methyl ester: Contains a fluorine atom and a methyl ester group instead of the difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 5-Amino-2-chloro-3-(difluoromethyl)benzoic acid distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .
Properties
IUPAC Name |
5-amino-2-chloro-3-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2/c9-6-4(7(10)11)1-3(12)2-5(6)8(13)14/h1-2,7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWDMMKGHZRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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